molecular formula C18H27ClN2O2Si B1391879 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester CAS No. 685513-97-7

1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester

Cat. No.: B1391879
CAS No.: 685513-97-7
M. Wt: 367 g/mol
InChI Key: DBLJKHYYRJYZLR-UHFFFAOYSA-N
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Description

The compound 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester is a structurally complex pyrrolopyridine derivative. These include the pyrrolopyridine core, a triisopropylsilyl (TIPS) protecting group at position 1, and a chloro substituent at position 3. The methyl ester functional group in the target compound distinguishes it from these analogs, likely influencing its reactivity, solubility, and biological activity.

Properties

IUPAC Name

methyl 4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2Si/c1-11(2)24(12(3)4,13(5)6)21-9-8-14-16(19)15(18(22)23-7)10-20-17(14)21/h8-13H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLJKHYYRJYZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685513-97-7
Record name Methyl 4-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685513-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester typically involves multiple steps. One common synthetic route starts with the reaction of pyridine with 2,3-dibromopyridine, followed by oxidation using an oxidizing agent such as hydrogen peroxide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro group, using nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester involves its interaction with specific molecular targets, such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for cell proliferation, migration, and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolopyridine Derivatives

Compound Name Core Structure Substituents (Position) Functional Group (Position) Molecular Formula Molecular Weight (g/mol)
Target Compound (Methyl ester) Pyrrolo[2,3-B]pyridine Cl (4), TIPS (1) COOCH₃ (5) C₁₈H₂₆ClN₂O₂Si ~365.9*
1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde () Pyrrolo[2,3-B]pyridine Cl (4), TIPS (1) CHO (5) C₁₇H₂₅ClN₂OSi 336.9
1H-Pyrrolo[2,3-B]pyridine-5-carbonitrile () Pyrrolo[2,3-B]pyridine Cl (4), TIPS (1) CN (5) C₁₇H₂₄ClN₃Si 333.93
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (, Compound 10b) Pyrrolo[2,3-c]pyridine Cl (5) COOH (2) C₈H₅ClN₂O₂ Not reported

*Estimated based on molecular formula.

Key Observations :

  • Functional Group Impact : The methyl ester group in the target compound enhances stability compared to aldehydes () or nitriles (), which are more reactive. This modification may improve bioavailability in pharmaceutical contexts.
  • Ring Position Differences : Compounds like 10b () feature a pyrrolo[2,3-c]pyridine core, altering electronic distribution compared to the [2,3-B] isomer, which may affect binding affinity in biological systems .

Physicochemical Properties

Table 3: Predicted Properties of Silyl-Protected Analogs

Property Target Compound (Methyl ester) Carboxaldehyde () Carbonitrile ()
Density (g/cm³) ~1.1* Not reported 1.09 (Predicted)
Boiling Point (°C) ~380* Not reported 375.9 (Predicted)
pKa ~2.3* Not reported 2.28 (Predicted)

*Inferred from analogs in .

  • Acidity : The predicted pKa (~2.3) of the carbonitrile analog () suggests moderate acidity, likely influenced by the electron-withdrawing nitrile group. The methyl ester in the target compound would exhibit even lower acidity due to ester resonance stabilization.
  • Solubility : The TIPS group in all three analogs (, target compound) reduces water solubility, favoring organic solvents .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of various kinases and growth factor receptors. This article focuses on the specific compound 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester , exploring its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C13H18ClN2O2Si
  • Molecular Weight : 300.82 g/mol

The presence of the pyrrolopyridine core is critical for its biological activity, as modifications at various positions can significantly influence its pharmacological properties.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Recent studies have highlighted the efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of FGFRs. The compound exhibits selective inhibition against FGFR1, FGFR2, and FGFR3 with IC50 values reported as follows:

FGFR Type IC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

The inhibition of FGFR signaling pathways is particularly relevant in cancer therapy, as abnormal activation of these pathways is linked to tumor progression. For instance, compound 4h (a derivative closely related to the methyl ester) has been shown to significantly inhibit the proliferation and induce apoptosis in breast cancer cells (4T1 cell line) while also reducing migration and invasion capabilities .

Other Biological Activities

In addition to FGFR inhibition, this compound has shown promise in inhibiting SGK-1 kinase activity. SGK-1 is implicated in various cellular processes including cell proliferation and survival. By targeting SGK-1, these compounds may offer therapeutic benefits in conditions associated with renal fibrosis and cardiovascular diseases .

Case Study 1: Breast Cancer Inhibition

A study evaluating the effects of a closely related pyrrolo[2,3-b]pyridine derivative demonstrated that treatment with compound 4h led to:

  • Decreased expression of matrix metalloproteinase 9 (MMP9), an enzyme involved in cancer metastasis.
  • Increased expression of tissue inhibitor of metalloproteinases 2 (TIMP2), which plays a role in inhibiting MMPs.

These changes correlated with reduced invasive potential in vitro, suggesting that this compound could serve as a therapeutic agent in breast cancer treatment by modulating the tumor microenvironment .

Case Study 2: Renal Disease Applications

Another investigation into the pharmacological effects of pyrrolo[2,3-b]pyridine derivatives revealed their potential in mediating electrolyte balance through SGK-1 inhibition. This mechanism may provide a novel approach for treating renal diseases characterized by excessive cell proliferation and fibrosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester

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